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Compound of Interest

Compound Name: 7-Hydroxyflavone

Cat. No.: B191518

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 7-
Hydroxyflavone, a naturally occurring flavonoid with significant interest in pharmacological
research. The following sections detail its characterization by Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering
valuable data and methodologies for its identification and study.

Spectroscopic Data

The spectroscopic data for 7-Hydroxyflavone are summarized below, providing key identifiers
for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 7-Hydroxyflavone
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Chemical Shift (3)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
10.9 (approx.) brs 7-OH
8.15 d 8.8 H-5
7.95 m H-2', H-6'
7.55 m H-3', H-4', H-5'
7.00 dd 8.8,2.3 H-6
6.95 d 2.3 H-8
6.85 S H-3
Solvent: DMSO-de
Table 2: 13C NMR Spectroscopic Data for 7-Hydroxyflavone
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Chemical Shift (8) ppm Assignment
182.8 C-4
166.4 C-2
162.8 C-7
157.5 C-9
131.5 C-4'
129.2 C-3, C-5
128.0 C-5
126.5 C-2, C-6'
116.0 C-10
1155 C-6
106.6 C-3
102.5 C-8

Solvent: DMSO-de

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for 7-Hydroxyflavone
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Wavenumber (cm~?) Intensity Assignment

3412 Strong, Broad O-H stretch (hydroxyl group)

2926 Medium O-H stretch (intramolecular
hydrogen bond)

1627 Strong C=0 stretch (y-pyrone)

1577 Medium C=C stretch (aromatic)

1454 Medium C-C stretch (aromatic)

1260 Medium —C—OH bend

1062 Medium —C—OH stretch

773 Medium C-H bend (aromatic)

Sample State: KBr Pellet[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 7-Hydroxyflavone

mlz lon Type
239.0755 (found) [M+H]*+
238.06299 (exact) M (neutral mass)

lonization Method: High-Resolution Electrospray lonization (HRESI)[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 7-Hydroxyflavone.
Instrument parameters and sample preparation may require optimization based on the specific
equipment and research objectives.

NMR Spectroscopy
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2.1.1. Sample Preparation
o Weigh approximately 5-10 mg of high-purity 7-Hydroxyflavone.

» Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-
de).

e Ensure complete dissolution by gentle vortexing or sonication.
o Transfer the solution to a 5 mm NMR tube, ensuring a minimum sample height of 4 cm.

« If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur
pipette directly into the NMR tube.

2.1.2. Instrumentation and Data Acquisition

e Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband
probe.

e 1H NMR Acquisition:
o Pulse Program: Standard single-pulse sequence.
o Spectral Width: Approximately 16 ppm.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 16-64, depending on the sample concentration.
e 13C NMR Acquisition:
o Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).
o Spectral Width: Approximately 220 ppm.

o Acquisition Time: 1-2 seconds.
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o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024-4096, due to the lower natural abundance of 13C.

2.1.3. Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-des (0H = 2.50
ppm, 6C = 39.52 ppm).

Integrate the peaks in the *H NMR spectrum and assign the chemical shifts and coupling
constants.

Identify and assign the peaks in the 13C NMR spectrum.

FT-IR Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

e Grind a small amount (1-2 mg) of 7-Hydroxyflavone with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Transfer the powder to a pellet-forming die.

» Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a
transparent or semi-transparent pellet.

2.2.2. Instrumentation and Data Acquisition
o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
o Accessory: A standard sample holder for solid pellets.

e Spectral Range: 4000-400 cm™1,
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e Resolution: 4 cm™1,
e Number of Scans: 16-32.
e Procedure:
o Acquire a background spectrum of the empty sample compartment.
o Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

o The instrument software will automatically ratio the sample spectrum against the
background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

2.3.1. Sample Preparation

e Prepare a stock solution of 7-Hydroxyflavone in a suitable solvent such as methanol or
acetonitrile at a concentration of approximately 1 mg/mL.

 Dilute the stock solution with the mobile phase (e.g., a mixture of water and acetonitrile with
0.1% formic acid for positive ion mode) to a final concentration of 1-10 pg/mL.

2.3.2. Instrumentation and Data Acquisition (LC-ESI-MS)

o Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped
with an Electrospray lonization (ESI) source.

e Liquid Chromatography (LC) System: An HPLC or UPLC system for sample introduction.

o ESI Source Parameters (Positive lon Mode):

[e]

Capillary Voltage: 3.0-4.5 kV.

o

Nebulizing Gas Pressure (N2): 30-50 psi.

[¢]

Drying Gas Flow (N2): 8-12 L/min.

[¢]

Drying Gas Temperature: 300-350 °C.
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e Mass Analyzer Settings:
o Scan Range: m/z 50-500.
o Acquisition Mode: Full scan for accurate mass measurement.
2.3.3. Data Analysis
e Process the acquired data using the instrument's software.
» Determine the accurate mass of the molecular ion ([M+H]*).

o Calculate the elemental composition based on the accurate mass and isotopic pattern to
confirm the molecular formula C1sH100s.

Signaling Pathway

7-Hydroxyflavone has been shown to modulate cellular signaling pathways, including the
ERK/Nrf2/HO-1 pathway, which is crucial in the cellular response to oxidative stress.

Click to download full resolution via product page

Caption: ERK/Nrf2/HO-1 signaling pathway modulated by 7-Hydroxyflavone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b191518#spectroscopic-analysis-of-7-hydroxyflavone-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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